molecular formula C21H24N4O3 B2380174 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-22-2

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2380174
CAS RN: 899948-22-2
M. Wt: 380.448
InChI Key: DQQLMMWUTHZSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. This compound has been widely used in scientific research due to its ability to inhibit various protein kinases, which play important roles in cellular signaling pathways.

Mechanism of Action

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate, which is required for the activation of downstream signaling pathways. The inhibition of protein kinases by 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 can lead to various cellular effects, depending on the specific kinase being inhibited.
Biochemical and physiological effects:
The inhibition of protein kinases by 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 can lead to various biochemical and physiological effects. For example, the inhibition of PKC by 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 can lead to the inhibition of cell proliferation and the induction of apoptosis. The inhibition of MAPK by 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 can lead to the inhibition of gene expression and cell growth. The inhibition of CDK by 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 can lead to the arrest of the cell cycle and the prevention of cell division.

Advantages and Limitations for Lab Experiments

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 has several advantages for lab experiments. It is a potent and selective protein kinase inhibitor, which allows for the specific inhibition of various protein kinases. It is also relatively stable and can be stored for long periods of time. However, 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the inhibition of multiple protein kinases by 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 can lead to complex cellular effects, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 in scientific research. One direction is the development of more selective protein kinase inhibitors that can target specific kinases without affecting others. Another direction is the use of 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 in combination with other inhibitors or drugs to enhance its effectiveness or reduce its toxicity. Finally, the use of 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 in animal models of disease can provide valuable insights into the role of protein kinases in disease progression and the potential for therapeutic intervention.

Synthesis Methods

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 can be synthesized using various methods, including the condensation reaction of 4-amino-6-chloro-1,3-benzodioxole with tert-butyl 3-aminocrotonate, followed by the reaction with 3-phenylpropionyl chloride and cyclization with oxalyl chloride. Another method involves the reaction of 4-amino-6-chloro-1,3-benzodioxole with tert-butyl 3-aminocrotonate, followed by the reaction with 3-phenylpropionyl chloride and cyclization with phosgene.

Scientific Research Applications

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 has been widely used in scientific research as a protein kinase inhibitor. It has been shown to inhibit various protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK). 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 has been used to study the role of PKC in various cellular processes, such as cell proliferation, differentiation, and apoptosis. It has also been used to study the role of MAPK in cellular signaling pathways that regulate gene expression and cell growth. In addition, 7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione 31-8220 has been used to study the role of CDK in cell cycle regulation and cancer.

properties

IUPAC Name

7-tert-butyl-4-methyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-21(2,3)15-13-25-16-17(22-19(25)28-15)23(4)20(27)24(18(16)26)12-8-11-14-9-6-5-7-10-14/h5-7,9-10,13H,8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQLMMWUTHZSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(tert-butyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.